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A comparative analysis of oral dydrogesterone and micronized vaginal progesterone for luteal

phase support in assisted reproductive technology (ART) reveals comparable efficacy and

safety profiles, with some studies suggesting potential advantages for dydrogesterone in terms

of patient convenience and pregnancy outcomes. This guide provides a detailed overview of

head-to-head clinical trial data, experimental protocols, and relevant biological pathways to

inform researchers, scientists, and drug development professionals.

Efficacy Outcomes: A Tabular Comparison
Multiple randomized controlled trials (RCTs) and meta-analyses have compared the efficacy of

oral dydrogesterone with micronized vaginal progesterone (MVP) for luteal phase support in

women undergoing IVF. The primary outcomes of these studies, including pregnancy rates and

live birth rates, are summarized below.

A significant phase III randomized controlled trial (Lotus I) demonstrated the non-inferiority of

oral dydrogesterone compared to MVP. In this study, the pregnancy rates at 12 weeks of

gestation were 37.6% for the dydrogesterone group and 33.1% for the MVP group[1][2]. The

live birth rates were 34.6% and 29.8% for the dydrogesterone and MVP groups, respectively[1]

[2]. Another large phase III trial (Lotus II) also established the non-inferiority of oral

dydrogesterone to micronized vaginal progesterone gel, with pregnancy rates at 12 weeks of

gestation of 38.7% and 35.0%, respectively[3].

A meta-analysis of individual participant data from two large RCTs indicated that oral

dydrogesterone was associated with a significantly higher chance of ongoing pregnancy and
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live birth compared to MVP. However, other studies and meta-analyses have concluded that

the reproductive outcomes are similar between the two treatments[4][5]. For instance, one

study found no statistically significant difference in clinical success rate (31% for

dydrogesterone vs. 33% for MVP), ongoing pregnancy rate (30.0% for both), or miscarriage

rate (5.0% vs. 3.0%)[6]. Another trial reported similar positive pregnancy test rates (35.8% vs.

32.7%), clinical pregnancy rates (32.1% vs. 28.8%), and ongoing pregnancy rates (26.4% vs.

23.1%) for dydrogesterone and MVP, respectively[7].

Outcome Measure Dydrogesterone
Micronized Vaginal
Progesterone

Study (Year)

Pregnancy Rate (12

weeks)
37.6% 33.1%

Tournaye et al. (2017)

[1][2]

Live Birth Rate 34.6% 29.8%
Tournaye et al. (2017)

[1][2]

Pregnancy Rate (12

weeks)
38.7% 35.0% (gel) Tomic et al. (2018)[3]

Live Birth Rate 34.4% 32.5% (gel) Tomic et al. (2018)[3]

Clinical Pregnancy

Rate
33.3% 35.1%

Barbosa et al. (2023)

[4]

Live Birth Rate 33.3% 32.4%
Barbosa et al. (2023)

[4]

Clinical Success Rate 31% 33%
Saharkhiz et al.

(2016)[6]

Ongoing Pregnancy

Rate
30.0% 30.0%

Saharkhiz et al.

(2016)[6]

Positive Pregnancy

Test Rate
35.8% 32.7%

Ganesh et al. (2021)

[7]

Clinical Pregnancy

Rate
32.1% 28.8%

Ganesh et al. (2021)

[7]
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Safety and Tolerability
The safety profiles of oral dydrogesterone and micronized vaginal progesterone are generally

comparable, with both being well-tolerated. The proportion of subjects reporting treatment-

emergent adverse events (TEAEs) was similar between the treatment groups in large clinical

trials, with 56.0% in the dydrogesterone group and 54.0% in the MVP group reporting TEAEs in

one study[1]. A notable difference in tolerability is the incidence of vaginal irritation and

discharge, which is more commonly reported with vaginal progesterone administration[7][8].

One study found that significantly more patients receiving dydrogesterone were satisfied with

the tolerability of their treatment compared to those receiving micronized progesterone[8].

Adverse Event Dydrogesterone
Micronized Vaginal
Progesterone

Study (Year)

Treatment-Emergent

Adverse Events
56.0% 54.0%

Tournaye et al. (2017)

[1]

Vaginal Itching Significantly lower Significantly higher
Ganesh et al. (2021)

[7]

Vaginal

Discharge/Irritation
Not reported 10.5%

Chakravarty et al.

(2005)[8]

Experimental Protocols
The design of the head-to-head clinical trials comparing dydrogesterone and micronized

progesterone is crucial for interpreting the results. Below are the methodologies of two key

Phase III randomized controlled trials.

Lotus I Study Protocol
Objective: To demonstrate the non-inferiority of oral dydrogesterone versus micronized

vaginal progesterone for luteal support in IVF.

Study Design: A Phase III, randomized, double-blind, double-dummy trial.

Patient Population: Premenopausal women (age >18 to <42 years) with a documented

history of infertility undergoing IVF with fresh embryo transfer.
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Intervention:

Dydrogesterone group: Oral dydrogesterone 10 mg three times daily.

Micronized Vaginal Progesterone group: MVP 200 mg capsules three times daily.

Primary Endpoint: Presence of fetal heartbeats at 12 weeks of gestation.

Sample Size: A sample size of 479 subjects per treatment arm was estimated to provide

90% power to demonstrate non-inferiority[1].

Lotus II Study Protocol
Objective: To establish the non-inferiority of oral dydrogesterone versus micronized vaginal

progesterone gel for luteal phase support in IVF.

Study Design: An open-label, Phase III, randomized trial.

Patient Population: Similar to the Lotus I study.

Intervention:

Dydrogesterone group: Oral dydrogesterone 30 mg daily.

Micronized Vaginal Progesterone group: 8% MVP gel 90 mg daily.

Primary Endpoint: Presence of fetal heartbeats at 12 weeks of gestation[3].

Visualizing Key Pathways and Processes
To better understand the comparison between dydrogesterone and micronized progesterone,

the following diagrams illustrate the progesterone signaling pathway, a typical clinical trial

workflow, and the logical relationship of the comparative efficacy findings.
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Progesterone Signaling Pathway
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Caption: Simplified progesterone signaling pathway.
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Clinical Trial Workflow: Dydrogesterone vs. MVP
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Caption: Typical workflow of a randomized clinical trial.
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Comparative Efficacy: Dydrogesterone vs. MVP
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Caption: Logical relationship of comparative efficacy.

Conclusion
Head-to-head clinical trials have consistently demonstrated that oral dydrogesterone is non-

inferior to micronized vaginal progesterone for luteal phase support in women undergoing ART.

Both treatments have comparable safety profiles. The oral administration of dydrogesterone

offers a more convenient and potentially better-tolerated option for patients, which may improve

treatment satisfaction. While some meta-analyses suggest a potential for higher pregnancy and

live birth rates with dydrogesterone, further research is warranted to definitively establish its

superiority. The choice between dydrogesterone and micronized progesterone may ultimately

depend on clinical judgment, patient preference, and local availability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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